4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications
Cancer Research
Indole derivatives, such as the compound , are significant in cancer research due to their biological activity. They have been studied for their potential to treat cancer cells . The compound’s structural complexity allows it to interact with various biological targets, which could be leveraged in the development of new anticancer drugs.
Microbial Infection Treatment
The antibacterial and antifungal properties of indole derivatives make them valuable in the treatment of microbial infections . Research into the compound’s efficacy against specific pathogens could lead to the development of new antibiotics or antifungal medications.
Neurological Disorders
Compounds with an indole core are often explored for their neuroprotective effects. This compound could be investigated for its potential applications in treating neurological disorders, such as Alzheimer’s disease or Parkinson’s disease .
Anti-inflammatory and Analgesic Applications
Some indole derivatives have shown anti-inflammatory and analgesic activities . The compound could be synthesized and tested for similar properties, potentially leading to new treatments for chronic pain and inflammation.
Synthetic Methodology Development
The synthesis of indole derivatives is of great interest in the field of chemistry. The compound could serve as a model for developing novel synthetic methodologies, which could be applied to the construction of other complex molecules .
Green Chemistry Applications
The compound’s synthesis process could be optimized for green chemistry principles, such as reducing waste and energy consumption. This would make the production of such compounds more environmentally friendly .
Material Science
Indole derivatives can also be incorporated into materials to impart unique properties, such as fluorescence or conductivity. The compound could be used in the development of new materials for electronics or sensors .
Pharmacological Studies
Due to the diverse biological activities of indole derivatives, the compound could be used in pharmacological studies to understand its interactions with various biological systems and its pharmacokinetics and pharmacodynamics .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which this compound is a part of, are known to interact with their targets and cause significant changes . These changes can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic possibilities .
Result of Action
Indole derivatives have been shown to possess significant antibacterial activity with respect to both gram-positive and gram-negative species , suggesting that this compound may have similar effects.
properties
IUPAC Name |
4-methoxy-3-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12-9-16(4-5-17(12)25-2)26(23,24)20-15-10-13-3-6-18(22)21-8-7-14(11-15)19(13)21/h4-5,9-11,20H,3,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWXGCPVWANUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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